molecular formula C14H20O6 B599440 Methyl 3,4-bis(2-methoxyethoxy)benzoate CAS No. 179688-14-3

Methyl 3,4-bis(2-methoxyethoxy)benzoate

Cat. No. B599440
CAS RN: 179688-14-3
M. Wt: 284.308
InChI Key: OPDZRYXZKVCFNA-UHFFFAOYSA-N
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Description

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C14H20O6 . It is a derivative of benzoic acid, with two methoxyethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .


Molecular Structure Analysis

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” contains a total of 40 bonds; 20 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” has a molecular weight of 284.305 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 388.3±42.0 °C at 760 mmHg, and a flash point of 170.1±27.9 °C .

Scientific Research Applications

Electrolyte Molecular Design for Alkali Metal Batteries

Methyl 3,4-bis(2-methoxyethoxy)benzoate: may be used in the design of electrolytes for alkali metal batteries. These batteries, such as lithium, sodium, and potassium batteries, require stable and efficient electrolytes. The compound’s molecular structure could contribute to the stability of the electrolyte, preventing dendrite growth and enhancing the battery’s overall performance .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its benzoate group is a good leaving group, which can be replaced by other nucleophiles in reactions, making it a versatile reagent in synthetic chemistry .

Polymer Research

In polymer science, Methyl 3,4-bis(2-methoxyethoxy)benzoate could be utilized to modify the properties of polymers. For instance, it might be incorporated into the backbone of a polymer to increase flexibility or to alter the material’s solubility profile .

Catalysis

The compound might be involved in catalysis research. It could act as a ligand for metal catalysts or as a component in the development of new catalytic systems, potentially improving reaction rates or selectivity .

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a precursor in the synthesis of pharmaceuticals. Its structure could be modified to produce new compounds with biological activity .

Material Science

Methyl 3,4-bis(2-methoxyethoxy)benzoate: could be investigated for its applications in material science, such as the development of new coatings or the modification of surface properties of materials to enhance durability or resistance to environmental factors .

Nanotechnology

The compound might be used in the field of nanotechnology, for example, in the synthesis of organic nanoparticles or as a component in the creation of organic-inorganic hybrid materials .

Environmental Science

Lastly, in environmental science, this compound could be studied for its potential use in the removal or degradation of pollutants. Its chemical structure might interact with contaminants, facilitating their breakdown or sequestration .

properties

IUPAC Name

methyl 3,4-bis(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZRYXZKVCFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668230
Record name Methyl 3,4-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-bis(2-methoxyethoxy)benzoate

CAS RN

179688-14-3
Record name Methyl 3,4-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 3,4-dihydroxybenzoate (1.0 g, 6.0 mmol), potassium carbonate (3.3 g, 23.8 mmol) and acetonitrile (30 mL) was added 1-bromo-2-(methyloxy)ethane(1.7 mL, 17.9 mmol). The resulting mixture was heated at reflux 18 hour. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (100 mL), filtered and concentrated. The residue was then diluted with ethyl acetate (100 mL) and washed with 5% sodium hydroxide solution, water and brine (100 mL each), dried over sodium sulfate, filtered and concentrated to give an oily residue which was purified by flash chromatography (silica gel, 30%-50% ethyl acetate-hexane) to provide methyl 3,4-bis{[2-(methyloxy)ethyl]oxy}benzoate (1.1 g, 3.9 mmol, 65% yield). 1H NMR (400 MHz, CDCl3): 7.65-7.63 (d, 1H), 7.55 (s, 1H), 6.90-6.88 (d, 1H), 4.21-4.18 (m, 4H), 3.87 (s, 3H), 3.80-3.77 (m, 4H), 3.45 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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